(2-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid
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Overview
Description
(2-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a piperidinyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like potassium carbonate or sodium hydroxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes typically utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent and high-quality production .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group into alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group typically yields phenols, while substitution reactions can produce a wide range of functionalized aromatic compounds .
Scientific Research Applications
(2-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function . This interaction can lead to changes in cellular pathways and biological responses, making the compound a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylboronic acid: Similar in structure but lacks the piperidinyl group, making it less versatile in certain chemical reactions.
5-Fluoro-2-(piperidin-1-yl)pyridine-4-boronic acid pinacol ester: Contains a pyridine ring instead of a phenyl ring, which can influence its reactivity and applications.
Uniqueness
(2-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid stands out due to the presence of both the fluorine atom and the piperidinyl group, which enhance its reactivity and make it suitable for a broader range of chemical transformations . Additionally, the compound’s ability to form stable boronic esters and its compatibility with various reaction conditions further contribute to its uniqueness and versatility in scientific research .
Properties
Molecular Formula |
C11H15BFNO2 |
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Molecular Weight |
223.05 g/mol |
IUPAC Name |
(2-fluoro-5-piperidin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BFNO2/c13-11-2-1-9(7-10(11)12(15)16)8-3-5-14-6-4-8/h1-2,7-8,14-16H,3-6H2 |
InChI Key |
VZCYZSUPNNTQTM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2CCNCC2)F)(O)O |
Origin of Product |
United States |
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